N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]ethanethioamide
Overview
Description
N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[62102,6]undec-4-en-7-ylidene]amino]ethanethioamide is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a methoxyphenyl group, a trioxa-azatricyclo undecene core, and an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]ethanethioamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the correct formation of the tricyclic structure.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the tricyclic core in the presence of a base.
Attachment of the Ethanethioamide Moiety: The final step involves the introduction of the ethanethioamide group through a condensation reaction. This step may require the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the substitution and condensation reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanethioamide moiety to an amine or other reduced forms.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[621
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]ethanethioamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)benzamide: Similar in structure but lacks the tricyclic core.
2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine: Contains a methoxyphenyl group but has a different core structure.
(Z)-N-(4-Methoxyphenyl)-1-phenylmethanimine: Shares the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]ethanethioamide is unique due to its tricyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
IUPAC Name |
N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]ethanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8(24)17-18-14-12-13(9-3-5-10(20-2)6-4-9)19-23-15(12)11-7-21-16(14)22-11/h3-6,11-12,15-16H,7H2,1-2H3,(H,17,24)/b18-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKFHWOJANEEF-JXAWBTAJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NN=C1C2C(C3COC1O3)ON=C2C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=S)N/N=C\1/C2C(C3COC1O3)ON=C2C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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